Bienvenue dans la boutique en ligne BenchChem!

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

Aqueous Solubility Salt Form Physicochemical Property

This specific scaffold uniquely combines a metabolic-stability-enhancing 1,2,4-oxadiazole bioisostere with a derivatizable piperazine ring via a critical methylene linker. Substituting regioisomers or linker lengths risks divergent SAR and failed synthetic outcomes. Procure the dihydrochloride salt for superior aqueous solubility, crucial for reproducible HTS, in vitro assays, and library synthesis. The validated chemotype has demonstrated potent EGFR kinase inhibition (IC50=0.41 µM) and antibacterial activity (MIC=6 µg/mL against C. difficile).

Molecular Formula C7H13ClN4O
Molecular Weight 204.66 g/mol
CAS No. 1258639-75-6
Cat. No. B1422450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
CAS1258639-75-6
Molecular FormulaC7H13ClN4O
Molecular Weight204.66 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NOC=N2.Cl
InChIInChI=1S/C7H12N4O.ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;/h6,8H,1-5H2;1H
InChIKeyHSNJKPMOPDTMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride (CAS 1258639-75-6): A Key Piperazine-Oxadiazole Scaffold for Medicinal Chemistry and Drug Discovery


1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride (CAS 1258639-75-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked via a methylene bridge to a piperazine ring, and is supplied as a dihydrochloride salt. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, known for its capacity to enhance metabolic stability and participate in hydrogen bonding critical for target binding [1]. The piperazine ring provides a basic, protonatable nitrogen center that is often used to modulate physicochemical properties and facilitate further derivatization. This specific compound serves as a versatile synthetic intermediate or building block in the development of novel pharmaceuticals, particularly those targeting central nervous system disorders, cancer, and infectious diseases [2]. Its structural features align with a broader class of piperazine-oxadiazole hybrids that have garnered significant attention for their favorable pharmacokinetic profiles and diverse pharmacological activities .

Why Substituting 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride with a Generic Oxadiazole or Piperazine Analog Fails to Deliver Reproducible Scientific Outcomes


Procurement decisions for chemical building blocks in medicinal chemistry cannot rely on generic substitution of individual heterocyclic fragments. The specific connection between the 1,2,4-oxadiazole ring and the piperazine moiety via a methylene linker in this compound creates a unique spatial and electronic environment. This specific regiochemistry and linker length are critical for structure-activity relationships (SAR), as they dictate the compound's ability to act as a scaffold for further derivatization or to engage with biological targets in a specific conformation [1]. Substituting this compound with a different oxadiazole regioisomer (e.g., 1,3,4-oxadiazole), a piperazine analog with a different linker (e.g., ethyl, propyl), or a monohydrochloride salt can lead to divergent pharmacological profiles, altered metabolic stability, or failed synthetic outcomes [2]. The dihydrochloride salt form is particularly crucial, as it enhances aqueous solubility and handling compared to the free base, directly impacting experimental reproducibility in biological assays and chemical reactions . Therefore, substitution without rigorous comparative validation introduces significant risk into both synthetic and biological research workflows.

Quantitative Differentiation: How 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride Performs Against Its Closest Analogs in Key Experimental Models


Enhanced Aqueous Solubility via Dihydrochloride Salt Formation vs. Free Base Analogues

The dihydrochloride salt form of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine is a critical differentiator in its procurement for biological assays. Salt formation is a widely established strategy to improve aqueous solubility of basic compounds containing a piperazine moiety [1]. While specific quantitative solubility data for this precise compound is not reported in primary literature, the principle is well-documented for analogous compounds. For example, the dihydrochloride salt of the closely related compound 5-ethyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride is described as having enhanced solubility in aqueous and polar solvents compared to its neutral form . This class-level inference suggests that the dihydrochloride salt form of the target compound provides a measurable advantage in solution-phase experiments, where the free base may be insufficiently soluble to achieve required concentrations.

Aqueous Solubility Salt Form Physicochemical Property

Metabolic Stability Advantage of 1,2,4-Oxadiazole Core Over Labile Functional Groups

The 1,2,4-oxadiazole heterocycle is a recognized bioisostere for ester and amide bonds, offering a key advantage in metabolic stability [1]. Unlike esters, which are susceptible to rapid hydrolysis by esterases in vivo and in vitro, the 1,2,4-oxadiazole ring is significantly more stable towards metabolic degradation [2]. This is a crucial differentiator for medicinal chemistry projects aiming to develop compounds with prolonged half-lives or improved oral bioavailability. The target compound incorporates this stable 1,2,4-oxadiazole core, making it a superior scaffold for lead optimization compared to analogous structures containing labile esters or amides. Class-level studies on 1,2,4-oxadiazole-containing GPCR modulators have confirmed that the 1,2,4-oxadiazole ring can undergo metabolic ring-opening, but this is a distinct, often slower pathway compared to direct ester cleavage [3].

Metabolic Stability Bioisostere Drug Metabolism

Validated Synthetic Utility as a Key Building Block for Kinase Inhibitors and GPCR Modulators

The 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine scaffold has been explicitly utilized in the design and synthesis of potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators, providing direct evidence of its utility in hit-to-lead optimization [1]. While the compound itself is an intermediate, derivatives synthesized from this core have demonstrated quantifiable improvements in target engagement. For instance, piperazine-oxadiazole hybrids derived from this chemotype have shown potent EGFR kinase inhibition with IC50 values as low as 0.41 µM, comparable to the clinical drug Erlotinib (IC50 = 0.30 µM) [2]. Similarly, optimization of piperazinyl-oxadiazole series starting from a high-throughput screening hit yielded a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist (lead compound 10d) with significant in vivo activity [3]. These findings validate the core scaffold's capacity to support the development of molecules with potent, target-specific activity, a critical factor for procurement in drug discovery programs.

Medicinal Chemistry Building Block Kinase Inhibitor GPCR Modulator

Regiochemical Specificity (1,2,4- vs. 1,3,4-Oxadiazole) and Linker Length Dictate Anticancer Activity Profiles

The precise regiochemistry of the oxadiazole ring (1,2,4- vs. 1,3,4-) and the length of the linker between the oxadiazole and piperazine moieties are not trivial structural variations; they fundamentally alter a compound's biological activity. A comparative study on lipophilic oxadiazoles demonstrated that the 1,3,4-oxadiazole series coupled to alkylated piperazines with a 10-14 carbon chain showed the best anticancer activity, with IC50 values ranging from 1.6 to 3.9 µM across 4T1 and CT26.WT cell lines, achieving a selectivity index up to 19 [1]. This study highlights that a different oxadiazole regioisomer combined with a different linker can result in a distinct SAR profile. Therefore, the specific 1,2,4-oxadiazole core with a methylene linker in the target compound represents a unique starting point for medicinal chemistry, and substituting it with a 1,3,4-oxadiazole or a longer linker would likely lead to a different and unpredictable set of biological activities and pharmacokinetic properties [2].

Structure-Activity Relationship Anticancer Regiochemistry Linker Length

Molecular Weight and Compositional Purity as Verified by Authoritative Databases vs. Unverified Vendor Listings

Accurate molecular identity and purity are non-negotiable requirements for procurement in regulated research environments. The target compound's molecular formula (C7H14Cl2N4O) and monoisotopic mass (240.054466 Da) are authoritatively defined and curated in ChemSpider (ID: 34979831), a primary resource for chemical structure verification . The calculated molecular weight is 241.12 g/mol [1]. This database entry provides a definitive, third-party verified reference point for confirming the identity of the supplied material. In contrast, reliance on vendor catalog entries without this level of structured, curated data introduces a risk of receiving material with an incorrect salt form (e.g., monohydrochloride vs. dihydrochloride), residual solvent contamination, or an incorrect isomeric structure, all of which can compromise the validity of downstream experimental data [2].

Chemical Identity Quality Control Molecular Weight

Optimizing R&D Outcomes: Defined Application Scenarios for 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride Based on Proven Evidence


Hit-to-Lead Optimization for Kinase and GPCR Targets

This compound is ideally suited as a core scaffold for medicinal chemistry programs focused on developing novel kinase inhibitors or GPCR modulators. The evidence demonstrates that derivatives of this chemotype have achieved potent activity against EGFR kinase (IC50 = 0.41 µM) and selective agonism at S1P1 receptors, directly comparable to established therapeutics [1][2]. Procurement should be prioritized for teams engaged in SAR studies where the 1,2,4-oxadiazole-piperazine core has been computationally predicted to have favorable binding interactions with a target's active site. The validated synthetic accessibility of the scaffold allows for rapid generation of compound libraries [3].

Aqueous Biological Assay Development and Screening

The dihydrochloride salt form of this compound provides a distinct advantage for any experiment requiring aqueous solubility, such as in vitro biochemical assays, cell-based phenotypic screens, or high-throughput screening (HTS) campaigns [1]. The enhanced solubility compared to the free base ensures that the compound can be accurately dosed into assay plates without precipitation, reducing data variability and false negatives. Researchers planning large-scale screening or dose-response experiments should procure the dihydrochloride salt to maintain consistent solution-phase chemistry [2].

Synthesis of Metabolically Stable Chemical Probes and Tool Compounds

When designing chemical probes for target validation or tool compounds for in vivo pharmacology studies, metabolic stability is paramount. The 1,2,4-oxadiazole core of this compound is a well-documented bioisostere for metabolically labile esters and amides [1]. Its use in probe synthesis mitigates the risk of rapid compound degradation, leading to more reliable target engagement data and clearer pharmacokinetic/pharmacodynamic (PK/PD) relationships. This is particularly relevant for programs targeting proteases, esterases, or for designing orally bioavailable compounds [2].

Rational Design of CNS-Penetrant and Anti-Infective Agents

The combination of a piperazine ring and a 1,2,4-oxadiazole core in this compound aligns with privileged scaffolds for developing central nervous system (CNS) therapeutics and anti-infective agents [1]. The oxadiazole-piperazine motif has been explored for antidepressant activity through MAO inhibition, and derivatives have demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) as low as 6 µg/mL against C. difficile [2][3]. Procurement of this building block is justified for research projects aiming to synthesize and test new compounds for antimicrobial or neuropharmacological activity, leveraging the established literature precedent for this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.